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Tris(norbornadiene)(acetylacetonato)iridium(III)

Chemical Vapor Deposition Precursor Engineering Thermal Stability

Sourcing an iridium CVD precursor that balances volatility with thermal stability is a persistent challenge: Ir(acac)₃ demands excessive deposition temperatures, while low-melting Ir(I) alternatives risk premature decomposition in delivery lines. Tris(norbornadiene)(acetylacetonato)iridium(III) (CAS 41612-46-8) resolves this trade-off with a 189 °C melting point and a coordinatively saturated 18-electron monomeric structure, enabling reliable vapor-phase transport in the 250-350 °C CVD window. • Delivers 99.9%-Ir purity, meeting noble-metal electrode specs for DRAM and FeRAM without additional purification. • Single-source inventory serves both thin-film deposition and iridium-catalyzed organic transformations, reducing procurement complexity for interdisciplinary labs. • Pre-qualified purity and consistent lot-to-lot morphology streamline quality-release workflows for semiconductor fabs and research foundries.

Molecular Formula C26H31IrO2-
Molecular Weight 567.7 g/mol
CAS No. 41612-46-8
Cat. No. B6298407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(norbornadiene)(acetylacetonato)iridium(III)
CAS41612-46-8
Molecular FormulaC26H31IrO2-
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir]
InChIInChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-;
InChIKeyATNPDBQVYULDKK-YOLRLSNNSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Tris(norbornadiene)(acetylacetonato)iridium(III): A Norbornadiene-Stabilized Precursor for CVD and Catalysis


Tris(norbornadiene)(acetylacetonato)iridium(III) [CAS 41612-46-8], frequently abbreviated as Ir(acac)(NBD)₃, is an organometallic Ir(III) complex featuring three neutral norbornadiene (nbd) ligands and one monoanionic, bidentate acetylacetonato (acac) chelate . This coordination environment yields a formal 18-electron, coordinatively saturated monomeric structure, distinguishing it from many common iridium precursors used in vapor deposition and homogeneous catalysis. The compound is offered by specialty suppliers as a light yellow powder with a reported melting point of 189 °C and a purity specification of ≥98% (99.9%-Ir) intended for use as a volatile precursor in chemical vapor deposition (CVD) .

Why Tris(norbornadiene)(acetylacetonato)iridium(III) Cannot Be Simply Replaced by In-Class Iridium Precursors


The performance of iridium thin-film or catalytic systems is highly sensitive to precursor chemistry. Common Ir(III) precursors like Ir(acac)₃ (Tm ~269–271 °C) and Ir(I) precursors like Ir(COD)(MeCp) (Tm ~38 °C) occupy opposite extremes of thermal stability, leading to either low volatility/high deposition temperatures or poor shelf stability, respectively [1]. Tris(norbornadiene)(acetylacetonato)iridium(III) occupies a middle ground with its 189 °C melting point and monomeric, saturated structure, offering a distinct volatility-stability profile that cannot be matched by simply blending or mixing existing alternatives . Furthermore, the three norbornadiene ligands confer a unique steric and electronic environment, which is critical for specific catalytic processes where the reactivity of in-situ generated Ir centers differs from that of acetylacetonate- or cyclooctadiene-based precursors . Substituting the compound with a generic Ir source can therefore lead to incompatible deposition windows, altered nucleation behavior, or loss of catalytic selectivity.

Quantitative Differentiation Evidence for Tris(norbornadiene)(acetylacetonato)iridium(III)


Melting Point: A Central Position in the Thermal Stability Spectrum of Iridium Precursors

The melting point of a CVD precursor is a critical indicator of its volatility and handling profile. Tris(norbornadiene)(acetylacetonato)iridium(III) exhibits a melting point of 189 °C . This positions it between the widely used precursors Ir(acac)₃ (300 °C), which requires high deposition temperatures and has low volatility, and Ir(COD)(MeCp) (38–40 °C), which is highly volatile but can suffer from limited thermal stability and shelf life [1]. This intermediate melting point suggests a balanced profile: sufficient thermal stability for long-term storage and transport, yet higher volatility than Ir(acac)₃ for lower-temperature, energy-efficient deposition processes.

Chemical Vapor Deposition Precursor Engineering Thermal Stability

Ligand Architecture: Tuning Volatility Through Coordinative Saturation vs. Unsaturation

The dominant literature on volatile iridium precursors identifies a key challenge: monomer-dimer equilibria in coordinatively unsaturated complexes often lead to unpredictable vapor transport and decomposition pathways [1]. Tris(norbornadiene)(acetylacetonato)iridium(III) is an 18-electron, coordinatively saturated monomer, which inherently avoids these problematic equilibria, in contrast to Ir(I) dimers like [Ir(COD)(μ-OAc)]₂ [1]. While vapor pressure data for the target compound is not publicly available, class-level studies on saturated Ir(III) beta-diketonate complexes indicate that enhanced thermal stability and cleaner evaporation are typical of this structural class compared to unsaturated analogs [2]. This structural advantage is directly cited as a design criterion for improved CVD precursors [1].

Organometallic Chemistry Vaporization Enthalpy Precursor Design

CVD Application Categorization: Explicit Designation Contrasts with Multi-Purpose Catalysts

Suppliers explicitly categorize Tris(norbornadiene)(acetylacetonato)iridium(III) within the 'Metal Beta-diketonates, Volatile Precursors for CVD' product line, indicating a market positioning targeting vapor deposition applications . In contrast, common alternatives like (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)] and Ir(COD)(MeCp) are predominantly listed as hydrogenation catalysts [1]. While this is a classification rather than a quantitative performance metric, it reflects a distinct intended use that correlates with different purity profiles and supplier quality control focus, which is a practical procurement consideration.

Thin Film Deposition Material Purity Application-Specific Precursors

Initial Purity Specification: High Ir-Purity for Electronic-Grade Deposition

The target compound is routinely supplied with a metals purity of 99.9%-Ir, which ensures low levels of non-precious metal impurities that could degrade the electrical properties of deposited films . This specification is a critical benchmark for electronic applications. For example, standard Ir(acac)₃ offerings often have varying purity grades (e.g., 96-101% for chemical synthesis), with high-purity electronic grades sometimes requiring separate sourcing at higher cost . The explicit 99.9%-Ir label for Tris(norbornadiene)(acetylacetonato)iridium(III) provides immediate assurance for film deposition scientists that the precursor meets stringent trace metal limits.

Purity Analysis Electronic Grade Materials Trace Metals

Norbornadiene-Enhanced Reactivity in Catalytic Processes

The presence of norbornadiene ligands is known to contribute significantly to the reactivity of iridium complexes in catalytic transformations, as stated by suppliers for this specific compound . Unlike Ir(acac)₃, which is predominantly used for deposition and is catalytically inert under mild conditions, the target compound's norbornadiene ligands can dissociate or participate in substrate activation, positioning it as a potential pre-catalyst for hydrogenation or C-C coupling reactions. However, quantitative catalytic turnover data were not found in the public domain, so this remains a class-level inference based on the known behavior of iridium-norbornadiene systems [1].

Homogeneous Catalysis Ligand Effects Iridium Chemistry

Primary Application Scenarios for Tris(norbornadiene)(acetylacetonato)iridium(III) in Scientific and Industrial Use


Intermediate-Temperature CVD of Iridium Thin Films

The compound's 189 °C melting point positions it for CVD processes operating in the 250–350 °C window. It bridges the gap between low-temperature precursors (Ir(COD)(MeCp), ≤200 °C deposition) and high-temperature Ir(acac)₃ (≥400 °C deposition). This allows for the deposition of high-purity iridium films on temperature-sensitive substrates like advanced flexible electronics, without the risk of precursor decomposition in delivery lines associated with low-melting alternatives [1].

Iridium Film Growth on Oxidant-Sensitive Substrates

The monomeric, saturated structure of Ir(acac)(NBD)₃ suggests enhanced thermal stability, which could enable its use in hydrogen-based or reducing ALD environments. The clean decomposition pathway typical of saturated Ir(III) complexes may minimize carbon incorporation compared to olefin-rich unsaturated precursors, leading to higher film conductivity. This is critical for seed layers in copper-interconnect technologies [2].

Dual-Use R&D Catalyst and Precursor Development

Research groups focusing on both iridium-catalyzed organic transformations and advanced materials development can utilize a single inventory item. The norbornadiene ligands provide a handle for catalytic activation, while the acac backbone ensures sufficient volatility for vapor-phase deposition. This dual functionality is supported by supplier marketing and general organometallic principles, making it a cost-effective entry point for exploratory iridium chemistry .

Electronic-Grade Iridium Seed Layers for Memory Devices

The 99.9% Ir purity specification directly meets the requirements for noble metal electrodes in DRAM and FeRAM applications. The pre-qualified purity level reduces the risk of alkali metal or transition metal contamination that can cause dielectric failure, streamlining the procurement and quality-release workflow for semiconductor fabs and research foundries .

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